molecular formula C10H20O B1616930 1-Cyclohexyl-2-methyl-2-propanol CAS No. 5531-30-6

1-Cyclohexyl-2-methyl-2-propanol

Cat. No.: B1616930
CAS No.: 5531-30-6
M. Wt: 156.26 g/mol
InChI Key: XRIXVTPYOOVPIX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-methyl-2-propanol is an organic compound with the molecular formula C10H20O . It has a molecular weight of 156.2652 . The IUPAC Standard InChI for this compound is InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group attached to a 2-methyl-2-propanol group . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C10H20O, molecular weight 156.2652, and IUPAC Standard InChI .

Scientific Research Applications

  • Tobacco Flavoring : A study found that Methyl 3-(2-oxo-cyclohexyl)propionate, which can be synthesized through a process involving cyclohexanone (related to 1-Cyclohexyl-2-methyl-2-propanol), is used in tobacco flavoring. The compound was synthesized and found to be an effective tobacco additive (Zhao Yu, 2010).

  • Chemical Properties Analysis : The densities of binary mixtures including cyclohexylamine and alcohols like 2-methyl-2-propanol were measured, providing insights into their physical and chemical properties (Ivona R. Radović et al., 2009).

  • Surface Chemistry : The thermal chemistry of 1-chloro-2-methyl-2-propanol on a Ni(100) single-crystal surface was studied, revealing insights into surface reactions and chemical bond scissions, which are relevant for understanding surface interactions of similar compounds (Qing-Qing Zhao et al., 2010).

  • Catalysis and Complex Formation : The reactions of 2-methyl-2-propanol with palladium(II) tetraaqua complex were investigated, showing the formation of carbonyl and aromatic compounds as well as palladium π-allyl complexes, important in catalysis and chemical synthesis (N. Y. Ryadinskaya et al., 2002).

  • Micellar Behavior Analysis : A study on the partitioning of additives like 2-methyl-2-propanol in micelles of n-alkyltrimethylammonium bromides provided insights into their behavior in aqueous solutions, important for understanding solubilization and delivery mechanisms in pharmaceutical and cosmetic applications (M. Abu-Hamdiyyah et al., 1990).

  • Adsorption and Catalysis Studies : Research on the adsorption and hydrogenation of cyclohexanone and its derivatives, including 2-methyl derivatives, over various catalysts, helped understand the influence of substituents in heterogeneous catalysis (T. Chihara, Kazunori Tanaka, 1979).

Properties

IUPAC Name

1-cyclohexyl-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIXVTPYOOVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203861
Record name 1-Cyclohexyl-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5531-30-6
Record name 1-Cyclohexyl-2-methyl-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g (0.67 mol) of 2-phenyl-1,1-dimethyl ethanol (manufactured by Hokko Kagaku Corp. Ltd.) and 1.0 g of 5% ruthenium/silica were placed in a 500 ml stainless autoclave. The resulting mixture was placed under a hydrogen pressure of 50 atmospheres, heated to a reaction temperature of 150° C., and agitated for 5 hours. After cooling to room temperature, the catalyst was removed by filtration. Vacuum distillation of the resulting crude reaction product was conducted with a Claisen distillation device, to give 92 g of 2-cyclohexyl-1,1-dimethyl ethanol was obtained (yield: 88%, purity: 99%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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